molecular formula C12H19N3O3S2 B3012480 ethyl 2-[(1-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}ethyl)sulfanyl]acetate CAS No. 394233-88-6

ethyl 2-[(1-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}ethyl)sulfanyl]acetate

Cat. No.: B3012480
CAS No.: 394233-88-6
M. Wt: 317.42
InChI Key: HFVKLENADNTXAH-UHFFFAOYSA-N
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Description

Ethyl 2-[(1-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}ethyl)sulfanyl]acetate is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes an ethyl ester group, a thiadiazole ring, and a sulfanylacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(1-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}ethyl)sulfanyl]acetate typically involves multiple steps. One common method includes the reaction of 5-(propan-2-yl)-1,3,4-thiadiazole-2-amine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}ethyl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the nitrogen or sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Ethyl 2-[(1-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}ethyl)sulfanyl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(1-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}ethyl)sulfanyl]acetate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thiadiazole ring can bind to various enzymes and receptors, potentially inhibiting their activity. This interaction may lead to the modulation of biological processes, such as cell growth and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
  • Ethyl 2-{[5-(4-fluorophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetate
  • Ethyl 2-{[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]acetate

Uniqueness

Ethyl 2-[(1-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}ethyl)sulfanyl]acetate is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of the sulfanylacetate moiety and the thiadiazole ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-[1-oxo-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S2/c1-5-18-9(16)6-19-8(4)10(17)13-12-15-14-11(20-12)7(2)3/h7-8H,5-6H2,1-4H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVKLENADNTXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC(C)C(=O)NC1=NN=C(S1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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